molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4

5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1210150
CAS No.: 272-50-4
M. Wt: 119.12 g/mol
InChI Key: KDOPAZIWBAHVJB-UHFFFAOYSA-N
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Description

Pyrrolopyrimidine is a heterocyclic compound that consists of a fused pyrrole and pyrimidine ring systemPyrrolopyrimidine derivatives are found in various biologically active molecules, including antibiotics, antiviral agents, and anticancer drugs .

Mechanism of Action

Target of Action

5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy.

Mode of Action

The interaction of this compound with its targets involves binding to the kinase enzymes, thereby inhibiting their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have indicated similar binding interactions between this compound and the four enzymes, as observed with other known kinase inhibitors .

Biochemical Pathways

The inhibition of kinase enzymes by this compound affects various biochemical pathways. It can lead to a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 . These changes can induce apoptosis, a form of programmed cell death, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The design and synthesis of these compounds often aim to enhance their potency, selectivity, and pharmacological properties .

Result of Action

The action of this compound results in significant cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cancer cells . At the gene expression level, it can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes . At the protein level, it can increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .

Action Environment

The design and synthesis of these compounds often consider factors such as the presence of halogen atoms in their chemical structure to enhance their potency and selectivity .

Biochemical Analysis

Biochemical Properties

5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway . By inhibiting PNP, this compound can modulate the levels of purine nucleotides within cells, impacting cellular metabolism and proliferation. Additionally, this compound interacts with other biomolecules such as ribonucleoside diphosphate reductase and adenosine deaminase, further influencing nucleotide metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce cytotoxicity in certain cancer cell lines, such as human MOLT-4 T cells, by selectively inhibiting PNP . This selective cytotoxicity is attributed to the compound’s ability to disrupt nucleotide metabolism, leading to apoptosis in rapidly proliferating cells. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and preventing the conversion of inosine to hypoxanthine . This inhibition leads to an accumulation of inosine and a depletion of downstream purine nucleotides, disrupting cellular nucleotide pools and triggering apoptosis in susceptible cells. Additionally, this compound may interact with other enzymes and proteins involved in nucleotide metabolism, further amplifying its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for prolonged studies on its biochemical and cellular effects In vitro studies have shown that this compound can maintain its inhibitory activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit PNP without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as serine hydroxymethyltransferase 2 (SHMT2) and glycinamide ribonucleotide formyltransferase, which are involved in the folate-dependent one-carbon metabolism pathway . By modulating these pathways, this compound can influence the synthesis of purine nucleotides and other essential metabolites, impacting cellular growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via plasma membrane transporters and subsequently accumulates in the cytosol and mitochondria . The compound is also metabolized to polyglutamates, which can further enhance its inhibitory activity and cellular retention . These transport and distribution properties are critical for its effectiveness as a biochemical tool and potential therapeutic agent .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytosol and mitochondria, where it exerts its inhibitory effects on nucleotide metabolism . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its selectivity and potency . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Pyrrolopyrimidine undergoes various chemical reactions, including:

    Oxidation: Pyrrolopyrimidine derivatives can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert pyrrolopyrimidine derivatives into their reduced forms.

    Substitution: Pyrrolopyrimidine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which exhibit diverse biological activities .

Comparison with Similar Compounds

Pyrrolopyrimidine’s diverse chemical properties and biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5H-pyrrolo[3,2-d]pyrimidine?

A1: While the core structure has the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol, the actual values will vary depending on the specific substituents attached to the scaffold.

Q2: How is the structure of this compound confirmed?

A2: Several spectroscopic techniques are employed to characterize the structure, including ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. [, ] Single-crystal X-ray analysis can provide definitive structural confirmation, as demonstrated for arabinonucleoside analogs. []

Q3: How do structural modifications impact the biological activity of this compound derivatives?

A3: Modifications to the core structure, particularly at the 2- and 4-positions, significantly influence the compound's activity, potency, and selectivity. [, , , ] For example, introducing specific substituents at the 5-position can enhance its activity as a VEGFR2 kinase inhibitor. []

Q4: Can you give an example of how specific substitutions affect activity?

A4: In the pursuit of purine nucleoside phosphorylase (PNP) inhibitors, a 9-(3-pyridylmethyl) substituent proved crucial for the activity of the 9-deazaguanine derivative, peldesine. []

Q5: What are the known biological targets of this compound derivatives?

A5: This scaffold exhibits diverse biological activities. Some derivatives function as TLR7 agonists [, ], while others demonstrate inhibitory activity against histone deacetylases (HDACs) [] and kinases like VEGFR2. []

Q6: How do these interactions translate to therapeutic potential?

A6: TLR7 agonists show promise in treating diseases like cancer and viral infections by modulating the immune response. [, ] HDAC inhibitors are being investigated for cancer treatment due to their ability to regulate gene expression. [] VEGFR2 inhibitors show potential as anticancer agents by blocking angiogenesis. []

Q7: What are the common synthetic routes to this compound derivatives?

A7: Various synthetic strategies have been developed, including: * Condensation of substituted pyrimidines with diethyl malonate or ethyl cyanoacetate. [] * Glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with different sugar moieties. [, , ] * Synthesis via pyrimido[5,4-c]pyridazines. [] * Reductive cyclization of 6-cyanomethyl-5-nitropyrimidines. [, ]

Q8: Are there any specific challenges associated with the synthesis?

A8: Yes, challenges can arise depending on the desired substitution pattern and the specific synthetic route employed. For example, in the synthesis of 9-(3-pyridylmethyl)-[2-14C]-9-deazaguanine, a significant challenge was minimizing the formation of an undesired byproduct. []

Q9: Can this compound act as a catalyst?

A9: Yes, a derivative, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, has shown catalytic activity in the Glaser–Hay reaction, enabling the homocoupling of terminal alkynes. []

Q10: Have computational methods been used to study this compound derivatives?

A10: While the provided abstracts don't provide specific details, computational chemistry and modeling techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed in drug discovery to understand drug-target interactions and predict biological activity.

Q11: What is known about the stability of this compound derivatives?

A11: The stability can vary depending on the specific compound and environmental conditions. Research has explored various strategies to improve stability, including the formation of specific crystal forms. [, ]

Q12: Why are specific crystal forms important?

A12: Different crystal forms of a compound can exhibit distinct physicochemical properties, such as stability, solubility, and bioavailability, which are critical for drug development. [, ]

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